molecular formula C6H9N3 B1348336 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine CAS No. 6882-74-2

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B1348336
CAS RN: 6882-74-2
M. Wt: 123.16 g/mol
InChI Key: URMVFILWXLQJIP-UHFFFAOYSA-N
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Description

“4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” is also known as spinacine . It is an alpha-amino acid with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 g/mol .


Synthesis Analysis

New derivatives of spinacine have been synthesized via the Pictet-Spengler reaction on Nim-substituted histidines . These derivatives include amide, ester, 5-alkyl and acyl, and regiospecific Nim-alkyl and aralkyl derivatives .


Molecular Structure Analysis

The IUPAC name for this compound is 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine . The InChI is InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12) .


Chemical Reactions Analysis

The biological evaluation of spinacine derivatives indicates that the ABTS radical-scavenging activity of the obtained compounds depends on the substituents in positions 2, 5, and 6 of the imidazotetrahydropyridine scaffold .


Physical And Chemical Properties Analysis

Spinacine has a molecular weight of 167.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

P2X7 Receptor Antagonists

A series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives have been synthesized and shown to act as antagonists of the P2X7 receptor. These compounds, including JNJ 54166060, exhibit high oral bioavailability and potency, indicating potential applications in the development of new therapeutic agents (Swanson et al., 2016).

Molecular Structure and Vibrational Properties

Research on the molecular structure and vibrational energy levels of imidazo[4,5-b]pyridine derivatives, including their methyl derivatives, has been conducted using density functional theory (DFT). These studies provide valuable insights into the structural and electronic properties of these compounds, relevant for various scientific and industrial applications (Lorenc et al., 2008).

VEGFR-2 Kinase Inhibitors

3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones have been identified as a new class of VEGFR-2 kinase inhibitors. These compounds were synthesized and evaluated for their inhibitory activity on VEGFR-2 kinase, suggesting potential applications in cancer therapy (Han et al., 2012).

Therapeutic Agent Development

The imidazo[1,2-a]pyridine scaffold, closely related to 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, has been extensively used in medicinal chemistry for developing various therapeutic agents, including anticancer, antimicrobial, and antiviral drugs. This highlights the versatility of this scaffold in drug development (Deep et al., 2016).

properties

IUPAC Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMVFILWXLQJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988529
Record name 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

CAS RN

6882-74-2
Record name Spinaceamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
286
Citations
S Klutchko, JC Hodges… - Journal of …, 1991 - Wiley Online Library
New derivatives of the naturally occurring amino acid 4,5,6,7‐tetrahydro‐1H‐imidazo[4,5‐c]pyridine‐6‐carboxylic acid (spinacine) are reported. These include amide, ester, 5‐alkyl and …
Number of citations: 27 onlinelibrary.wiley.com
M Türkyılmaz, N Özdemir, Y Baran - Spectrochimica Acta Part A: Molecular …, 2011 - Elsevier
The title molecular salt, 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-5-ium chloride hydrate (C 12 H 14 N 3 O + ·Clˉ·H 2 O), was synthesized and characterized by …
Number of citations: 3 www.sciencedirect.com
DM Swanson, BM Savall, KJ Coe… - Journal of Medicinal …, 2016 - ACS Publications
The synthesis and SAR of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists are described. Addressing P2X7 affinity and liver microsomal stability issues …
Number of citations: 29 pubs.acs.org
MA Prezent, SV Baranin - ChemistrySelect, 2020 - Wiley Online Library
A number of new spinaceamine derivatives have been synthesized by the Suzuki reaction of 5‐Boc‐2‐iodo‐spinaciamine with aryl or heteryl boronic acids. The obtained compounds …
M OHTA, T SUZUKI, T KOIDE… - Chemical and …, 1996 - jstage.jst.go.jp
We prepared a novel series of conformationally restricted fused imidazole derivatives 4b, 4c and 4d (possessing 4, 5, 6, 7-tetrahydroimidazo [4, 5-c] pyridine and substituted 4, 5, 6, 7-…
Number of citations: 35 www.jstage.jst.go.jp
PA Stupple, DV Batchelor, M Corless… - Journal of medicinal …, 2011 - ACS Publications
Preventing entry of HIV into human host cells has emerged as an attractive approach to controlling viral replication. Maraviroc 1 is an approved antagonist of the human CCR5 receptor …
Number of citations: 46 pubs.acs.org
A Braibanti, F Dallavalle, E Leporati… - Journal of the Chemical …, 1973 - pubs.rsc.org
The behaviour of spinaceamine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine) and spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) in aqueous solutions in …
Number of citations: 4 pubs.rsc.org
MF Jarvis, GW Gessner, CQ Ly - European journal of pharmacology, 1992 - Elsevier
In the present studies, ligand competition experiments were conducted to examine the ability of angiostensin II peptide agonists and nonpeptide AT 1 - and AT 2 -selective receptor …
Number of citations: 62 www.sciencedirect.com
S Fujii, Y Maki, H Kimoto, LA Cohen - Journal of fluorine chemistry, 1987 - Elsevier
Reaction of L-histidine with trifluoroacetaldehyde ethyl hemiacetal (TFAE) in boiling water provides 4-(trifluoromethyl)-L-spinacine, 4-(trifluoromethyl)-L-4,5,6,7-tetrahydro-1H-imidazo[4,…
Number of citations: 10 www.sciencedirect.com
BJ De Witt, EA Garrison, HC Champion… - European journal of …, 2000 - Elsevier
Responses to the nonpeptide angiotensin II agonist 5,7-Dimethyl-2-ethyl-3-[[2′-([butyloxycarbonyl) aminosulfonyl]-5′-(3-methyoxybenzyl)-[1,1′-biphenyl]-4-yl]methyl]- 3 H-imidazo[4,…
Number of citations: 17 www.sciencedirect.com

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